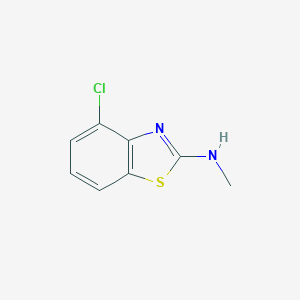

4-chloro-N-methyl-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloro-N-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzothiazole ring substituted with a chlorine atom at the 4th position and a methyl group attached to the nitrogen atom at the 2nd position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-methyl-1,3-benzothiazol-2-amine typically involves the cyclization of 2-aminothiophenol derivatives with appropriate reagents. One common method is the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by methylation of the resulting intermediate . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and reduce waste .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at C-4 (Chlorine Position)

The chlorine atom at position 4 is highly reactive toward nucleophilic substitution due to the electron-deficient nature of the benzothiazole ring. This site undergoes displacement with various nucleophiles under mild to moderate conditions:

Mechanistic Insight :

The reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism, where the electron-withdrawing benzothiazole ring activates the chlorine atom for attack by nucleophiles. The methyl group on the amine enhances ring electron deficiency, accelerating substitution .

Oxidation Reactions

The sulfur atom in the thiazole ring undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Key Observation :

Sulfone formation requires stronger oxidizing agents and lower temperatures to prevent over-oxidation .

Functionalization of the Methylamino Group

Note :

Reactivity is reduced compared to primary amines, necessitating longer reaction times or elevated temperatures .

Electrophilic Aromatic Substitution

The benzene ring undergoes electrophilic substitution at positions activated by the thiazole nitrogen. Halogenation and nitration have been reported:

Regioselectivity :

Electrophiles preferentially attack position 6 (para to the thiazole nitrogen) due to electronic activation .

Cross-Coupling Reactions

The chlorine atom enables participation in palladium-catalyzed coupling reactions:

Reduction Reactions

Reduction of the thiazole ring or functional groups has limited applicability but is feasible under specific conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂ (1 atm) | Pd/C, EtOH, RT, 24h | Partially reduced dihydro derivative | 30% |

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various modifications, making it versatile in synthetic chemistry. It can undergo reactions such as oxidation, reduction, and substitution, which are essential for developing new compounds with desired properties.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to sulfoxides or sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Converts nitro groups to amines | Lithium aluminum hydride, hydrogen gas |

| Substitution | Chlorine can be replaced by nucleophiles | Amines, thiols under basic conditions |

Biological Applications

Antimicrobial and Antifungal Activities

Research indicates that benzothiazole derivatives, including 4-chloro-N-methyl-1,3-benzothiazol-2-amine, exhibit significant antimicrobial and antifungal properties. These characteristics make the compound valuable in biological studies aimed at developing new therapeutic agents .

Antitubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives as anti-tubercular agents. In vitro and in vivo evaluations demonstrated that these compounds could inhibit the growth of Mycobacterium tuberculosis, showing promising results compared to standard treatments .

Medicinal Chemistry

Potential as Anticancer Agents

The compound is being explored for its anticancer properties. Various derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. The mechanism often involves interference with specific cellular pathways that promote tumor growth .

Anti-inflammatory and Antiviral Properties

In addition to anticancer activity, benzothiazole derivatives have shown potential as anti-inflammatory and antiviral agents. Their ability to modulate immune responses makes them candidates for further development in therapeutic applications .

Industrial Applications

Dyes and Pigments Development

this compound is also utilized in the production of dyes and pigments due to its stable chemical structure. Its application in industrial chemistry is expanding as manufacturers seek environmentally friendly processes .

Case Study 1: Anti-Tubercular Activity

A study conducted by Shaikh et al. synthesized various benzothiazole derivatives and evaluated their efficacy against M. tuberculosis. The findings indicated that certain compounds exhibited higher inhibition potency than existing drugs, suggesting a potential new avenue for tuberculosis treatment .

Case Study 2: Anticancer Properties

In a recent investigation, a series of benzothiazole derivatives were tested against multiple cancer cell lines. Results showed that some derivatives significantly reduced cell viability through apoptosis induction and cell cycle arrest mechanisms .

Mécanisme D'action

The mechanism of action of 4-chloro-N-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication . The compound’s ability to interfere with these pathways makes it a potential candidate for antimicrobial drug development.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-aminobenzothiazole: Lacks the chlorine and methyl substituents but shares the core benzothiazole structure.

4-chlorobenzothiazole: Similar structure but without the N-methyl group.

N-methylbenzothiazole: Similar structure but without the chlorine atom.

Uniqueness

4-chloro-N-methyl-1,3-benzothiazol-2-amine is unique due to the presence of both chlorine and N-methyl substituents, which can enhance its biological activity and chemical reactivity compared to its analogs .

Activité Biologique

4-Chloro-N-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This compound features a chlorine atom at the 4-position and a methyl group on the nitrogen at the 2-position, which may enhance its biological activity compared to other benzothiazole derivatives. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential applications in medicine and industry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Anti-Tubercular Activity : Research indicates that benzothiazole derivatives can inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. The mechanism involves interference with cellular processes critical for bacterial survival and replication.

- Cell Signaling and Gene Expression : Preliminary studies suggest that these compounds may also influence cell signaling pathways and gene expression, potentially leading to altered cellular metabolism and growth patterns.

The biochemical properties of this compound include:

- Antimicrobial Activity : This compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Its structure allows it to penetrate microbial membranes effectively .

- Antiproliferative Effects : Studies have shown that benzothiazole derivatives can exhibit antiproliferative effects in cancer cell lines, indicating potential as anticancer agents .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results indicated that this compound displayed potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The minimal inhibitory concentration (MIC) values were determined to assess its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies on cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) revealed that this compound inhibited cell proliferation with IC50 values ranging from 10 to 30 µM. The compound's mechanism appears to involve apoptosis induction through the activation of caspase pathways .

Synthesis and Industrial Applications

The synthesis of this compound typically involves cyclization reactions using 2-aminothiophenol derivatives. Various synthetic methods have been employed, including microwave-assisted synthesis and one-pot multicomponent reactions to enhance yield and reduce environmental impact.

In industry, this compound is utilized not only in medicinal chemistry but also in the development of dyes and pigments due to its unique chemical properties. Its ability to act as a building block for more complex molecules makes it valuable in chemical research.

Propriétés

IUPAC Name |

4-chloro-N-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-10-8-11-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAWLEYCNOWRHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(S1)C=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.